BIBN4096BS is a synthetic, small molecule, non-peptide antagonist of the calcitonin gene-related peptide (CGRP) receptor. [] It is classified as a first-generation CGRP receptor antagonist and has been investigated for its potential in treating migraine headaches. [] BIBN4096BS exhibits high selectivity for CGRP receptors over related receptors like adrenomedullin (AM) receptors. [, ]
BIBN4096BS consists of a quinazolinone core structure with various substituents that contribute to its binding affinity and selectivity for the CGRP receptor. These include a dibrominated phenol ring, a piperidine carboxamide group, and a crucial piperazine ring linked to a pyridinyl group. [, ] The spatial arrangement of these groups is critical for its interaction with the receptor.
BIBN4096BS exerts its biological effects by selectively binding to and antagonizing CGRP receptors. [] CGRP receptors are complex structures composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1). [, ] BIBN4096BS exhibits higher affinity for the CGRP receptor comprising CLR and RAMP1 (CGRP1 receptor) compared to AM receptors composed of CLR and other RAMP subtypes (RAMP2 or RAMP3). []
The binding of CGRP to its receptors triggers downstream signaling cascades that contribute to vasodilation, particularly in cranial blood vessels. [] BIBN4096BS acts as a competitive antagonist, preventing CGRP from binding to its receptors and inhibiting the subsequent vasodilatory effects. [, , ]
BIBN4096BS has been primarily studied for its therapeutic potential in treating migraine headaches. []
Migraine Treatment: BIBN4096BS has demonstrated efficacy in preclinical models of migraine, effectively attenuating CGRP-induced vasodilation in cranial blood vessels. [, ] Clinical trials have also shown promising results, with BIBN4096BS significantly reducing migraine pain and associated symptoms. []
Neurogenic Inflammation: BIBN4096BS can inhibit neurogenic inflammation by blocking CGRP's actions on sensory nerves. [] This property suggests its potential application in conditions where neurogenic inflammation plays a significant role, such as inflammatory pain and certain skin disorders.
CAS No.: 2381-87-5
CAS No.: 480-09-1
CAS No.: